

5-Methoxy-2-(trifluoromethyl)pyridine vs other trifluoromethylpyridine isomers

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Compound of Interest

Compound Name:	5-Methoxy-2-(trifluoromethyl)pyridine
Cat. No.:	B1322062

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A Comparative Guide to **5-Methoxy-2-(trifluoromethyl)pyridine** and Its Isomers for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine-containing moieties has become a cornerstone for modulating the physicochemical and biological properties of molecules. The trifluoromethyl group (-CF₃), in particular, is a key substituent used to enhance metabolic stability, lipophilicity, and binding affinity. When combined with a pyridine scaffold, a prevalent heterocyclic motif in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a versatile class of building blocks. This guide provides a comparative analysis of **5-Methoxy-2-(trifluoromethyl)pyridine** and its isomers, offering a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Comparative Overview

The position of the methoxy and trifluoromethyl groups on the pyridine ring significantly influences the molecule's physical and chemical characteristics. While a direct comparative study of all isomers is not readily available in the literature, a compilation of reported data for individual isomers allows for a side-by-side analysis.

Property	5-Methoxy-2-(trifluoromethyl)pyridine	2-Methoxy-5-(trifluoromethyl)pyridine	2-Methoxy-3-(trifluoromethyl)pyridine	4-Methoxy-2-(trifluoromethyl)pyridine
Molecular Formula	C ₇ H ₆ F ₃ NO			
Molecular Weight	177.12 g/mol	177.12 g/mol [1]	177.12 g/mol	177.124 g/mol [2]
Appearance	Clear colorless to yellow liquid	White crystalline powder [3]	Yellow liquid [3]	Colorless to light-yellow liquid or solid
Melting Point	Not available	104-106 °C [3]	Not available	Not available
Boiling Point	Not available	166.6 °C [3]	Not available	~170 - 180 °C
Density	Not available	1.263 g/mL [3]	1.297 g/mL at 25 °C	Not available
Refractive Index	1.4445-1.4495 @ 20°C	Not available	n ₂₀ /D 1.441	Not available
CAS Number	216766-13-1	175277-45-9 [1]	121643-44-5	1065103-97-0 [2]

Spectroscopic Data for Isomer Differentiation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for the unambiguous identification of positional isomers. Below is a summary of available NMR data.

Isomer	1H NMR (CDCl ₃ , δ ppm)	19F NMR (CDCl ₃ , δ ppm)
5-Methoxy-2-(trifluoromethyl)pyridine	Data not readily available in compiled format.	Data not readily available in compiled format.
2-Methoxy-5-(trifluoromethyl)pyridine	Data not readily available in compiled format.	Data not readily available in compiled format.
2-Methoxy-3-(trifluoromethyl)pyridine	8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H) [3]	-64.03 (s, 3F) [3]

Biological Activities and Applications: A Focus on Isomeric Effects

The biological activity of trifluoromethylpyridine derivatives is of significant interest in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability and can act as a bioisostere for other chemical groups.^[4] The position of this group, along with the methoxy substituent, can dramatically alter the molecule's interaction with biological targets.

While direct comparative studies on the biological activities of these specific methoxy-trifluoromethylpyridine isomers are limited, the broader class of trifluoromethylpyridines has been extensively explored:

- **Agrochemicals:** Many commercial pesticides and herbicides contain the trifluoromethylpyridine moiety. For instance, 2-methoxy-4-(trifluoromethyl)pyridine is a substructure in the herbicide Pyroxslam, which was developed for weed control in cereal crops.^[5] The pyridine analogs were found to have better selectivity for wheat compared to their phenyl counterparts.^[5]
- **Pharmaceuticals:** Trifluoromethylpyridine derivatives are key intermediates in the synthesis of various pharmaceuticals. Their enhanced metabolic stability is a desirable trait in drug candidates.^[4] For example, swapping a 2-fluoro group for a 2-methoxy group in a series of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors led to a significant improvement in both human whole-blood activity and metabolic stability.^[6]

The lack of direct comparative data for **5-Methoxy-2-(trifluoromethyl)pyridine** and its isomers highlights a potential area for future research to explore the structure-activity relationships within this specific set of compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis of each specific isomer are often proprietary or published within broader synthetic methodology papers. However, a general synthetic approach to access this class of compounds can be outlined.

Representative Synthesis of a Methoxy-Trifluoromethylpyridine Isomer

A common strategy for the synthesis of methoxy-substituted pyridines involves the nucleophilic substitution of a leaving group (such as a halogen) with a methoxide source. For trifluoromethylpyridines, the trifluoromethyl group is typically introduced early in the synthetic sequence.

Caption: General synthetic workflow for methoxy-trifluoromethylpyridine isomers.

Experimental Steps:

- **Reaction Setup:** A solution of the starting halogenated trifluoromethylpyridine in a suitable solvent (e.g., anhydrous DMF or THF) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reagent:** Sodium methoxide is added portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).
- **Reaction Monitoring:** The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure methoxy-trifluoromethylpyridine isomer.
- **Characterization:** The structure and purity of the final product are confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.

Impact of Trifluoromethyl Group on Metabolic Stability

A key driver for the use of trifluoromethylpyridines in drug discovery is the enhanced metabolic stability conferred by the $-\text{CF}_3$ group. This is due to the high strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.

Caption: Influence of the trifluoromethyl group on metabolic stability.

This metabolic blocking effect can lead to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile, which are all highly desirable characteristics in drug development.^[7]

Conclusion

5-Methoxy-2-(trifluoromethyl)pyridine and its isomers represent a valuable class of compounds for the development of new pharmaceuticals and agrochemicals. Their physicochemical properties and biological activities are intricately linked to the substitution pattern on the pyridine ring. While a comprehensive, direct comparison of these isomers is yet to be published, the available data provides a solid foundation for researchers to select the most appropriate isomer for their specific application. Further studies are warranted to fully elucidate the structure-activity and structure-property relationships within this promising family of molecules.

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